
tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate: is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate typically involves the following steps:
Formation of 3-methylthiophene-2-carboxylic acid: This can be achieved through the cyclization of appropriate precursors containing sulfur and carbon atoms.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Coupling with piperidine: The activated acid chloride is then reacted with piperidine in the presence of a base to form the amide bond.
Protection of the amide: The resulting amide is protected using tert-butyl anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or iodine, while nucleophilic substitution may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction: Thiols and thioethers are the primary products of reduction reactions.
Substitution: Various substituted thiophenes are formed depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The therapeutic properties of thiophene derivatives have been explored in various medical applications. This compound, in particular, has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Its potential as a lead compound in drug development is being actively researched.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism by which tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Methylthiophene-2-carboxylic acid: The parent compound without the piperidine and tert-butyl groups.
tert-Butyl 3-(thiophene-2-carboxamido)piperidine-1-carboxylate: Similar structure but without the methyl group on the thiophene ring.
3-(3-Methylthiophene-2-carboxamido)piperidine-1-carboxylic acid: Similar structure but without the tert-butyl group.
Uniqueness: The presence of the tert-butyl group in tert-Butyl 3-(3-methylthiophene-2-carboxamido)piperidine-1-carboxylate enhances its stability and reactivity compared to similar compounds. This makes it more suitable for certain applications, particularly in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
tert-butyl 3-[(3-methylthiophene-2-carbonyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-7-9-22-13(11)14(19)17-12-6-5-8-18(10-12)15(20)21-16(2,3)4/h7,9,12H,5-6,8,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFNEAOIIOFHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
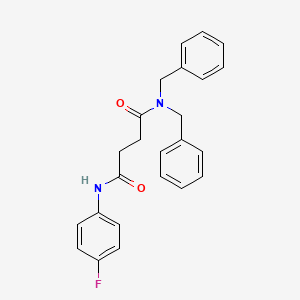
![4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2794770.png)


![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea](/img/structure/B2794775.png)
![N-(4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2794776.png)
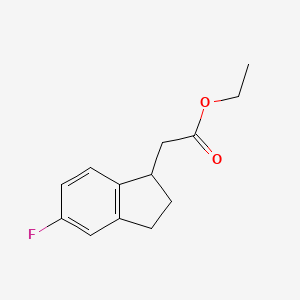
![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)
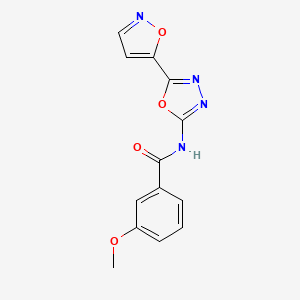
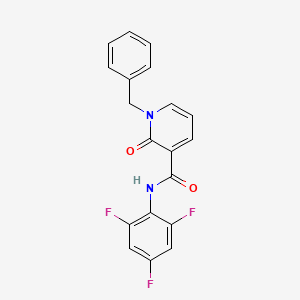
![methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2794786.png)
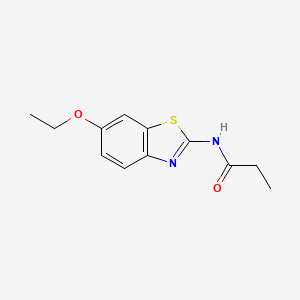
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)
